

The Discovery and Synthesis of YU142670: A Technical Guide

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Compound of Interest

Compound Name:	YU142670
Cat. No.:	B15574990

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YU142670 is a potent and selective small molecule inhibitor of the inositol 5-phosphatases OCRL1 (Oculocerebrorenal syndrome of Lowe) and INPP5B (Inositol polyphosphate-5-phosphatase B). Its discovery has provided a valuable chemical tool for elucidating the cellular functions of these enzymes, particularly their role in phosphoinositide signaling and membrane trafficking. This document provides a comprehensive overview of the discovery, mechanism of action, and a representative synthesis of **YU142670**.

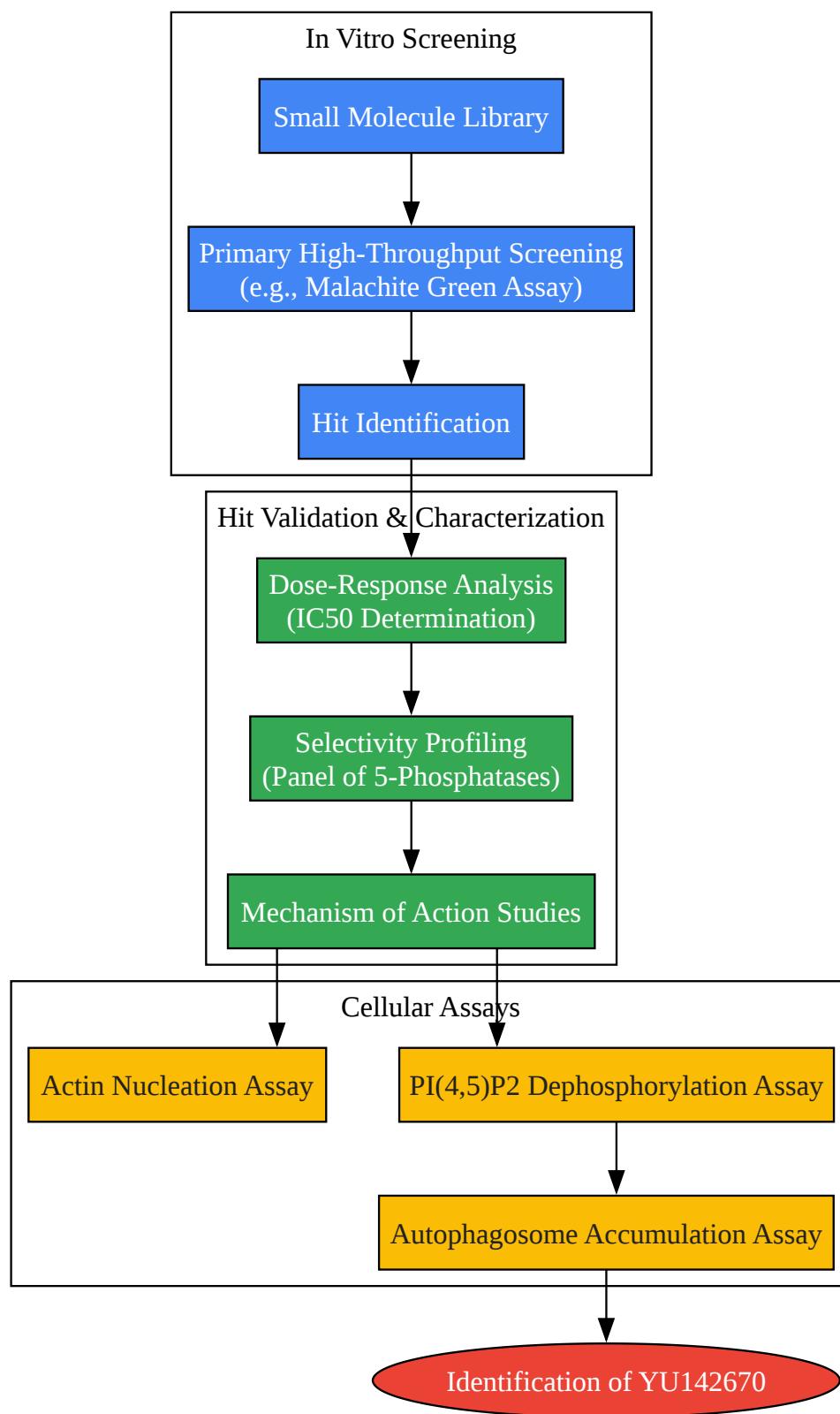
Discovery of YU142670

The discovery of **YU142670** was a result of a comprehensive high-throughput screening strategy aimed at identifying inhibitors of inositol 5-phosphatases, as detailed by Pirruccello et al. in their 2014 publication in ACS Chemical Biology^{[1][2]}. The researchers developed and utilized three complementary in vitro assays to screen a library of small molecules for their ability to inhibit the dephosphorylation of phosphoinositides.

This screening effort identified two prominent chemical scaffolds with inhibitory activity against 5-phosphatases. One of these scaffolds, to which **YU142670** belongs, exhibited selective inhibition of the closely related enzymes OCRL and INPP5B. **YU142670**, also known as 3-(4-pyridinyl)-1,2,4-Triazolo[3,4-b]^{[1][3][4]}thiadiazole, emerged from this screening as a key compound for further investigation due to its specificity and cellular activity.

High-Throughput Screening Workflow

The experimental workflow for the identification of **YU142670** involved a multi-step process designed to identify and validate potent and selective inhibitors.

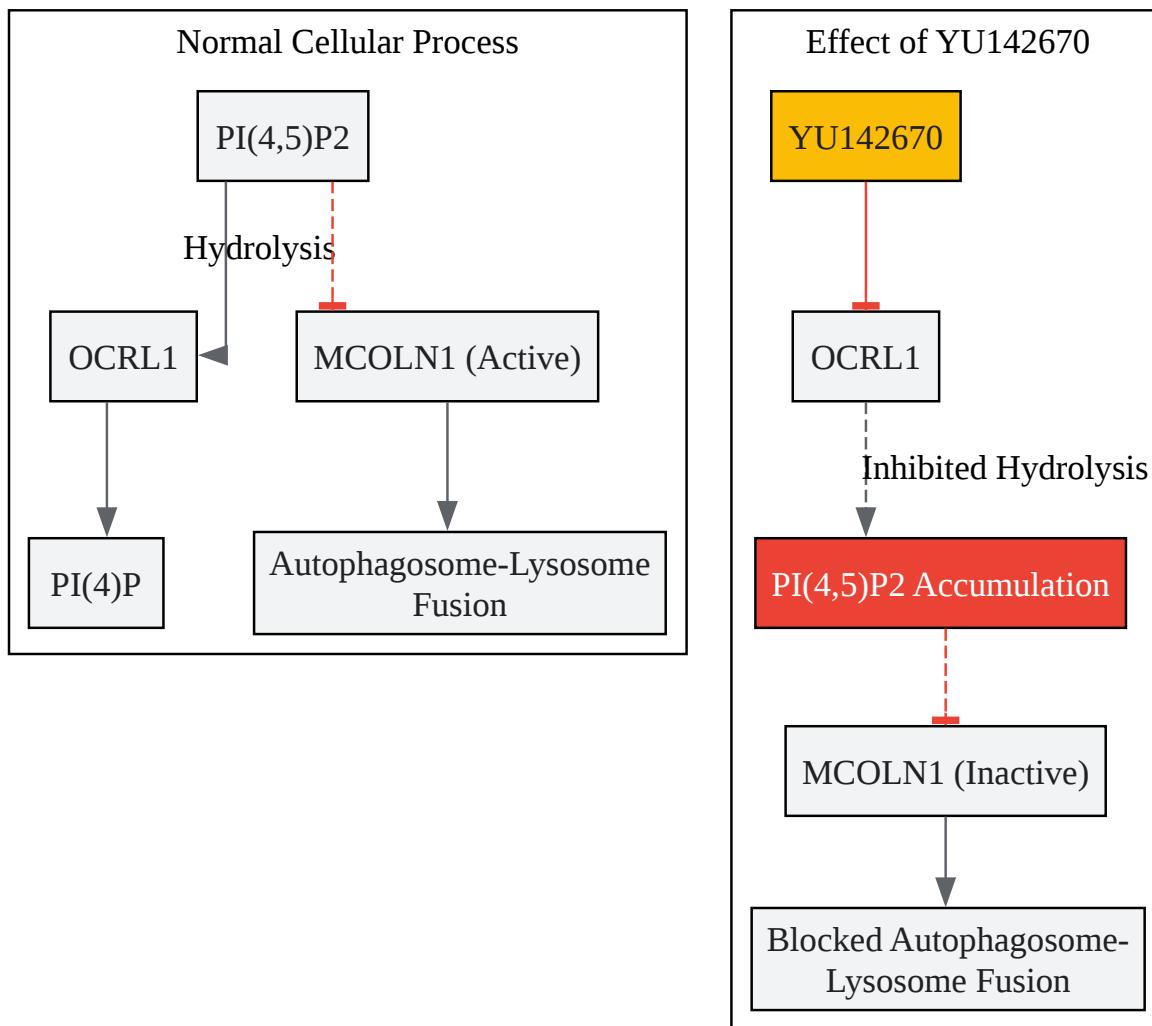
[Click to download full resolution via product page](#)**Figure 1:** High-throughput screening workflow for the discovery of **YU142670**.

Mechanism of Action and Biological Activity

YU142670 exerts its biological effects through the selective inhibition of OCRL1 and INPP5B, enzymes that dephosphorylate the 5-position of the inositol ring in phosphoinositides. This inhibition leads to an accumulation of cellular phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).

Signaling Pathway

The inhibition of OCRL1 by **YU142670** disrupts the normal hydrolysis of PI(4,5)P2, leading to its accumulation on lysosomal membranes. This accumulation, in turn, inhibits the activity of the calcium channel mucolipin-1 (MCOLN1), which is essential for the fusion of autophagosomes with lysosomes. The net result is a defect in the autophagic flux.



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Figure 2: Signaling pathway affected by **YU142670**.

Quantitative Biological Data

The inhibitory activity and cellular effects of **YU142670** have been quantified in various studies.

Target Enzyme	Substrate	IC50 (μM)	Reference
OCRL1/INPP5F	PI(4,5)P2	0.71	[4]
OCRL2/INPP5B	PI3P	0.53	[4]
OCRL2/INPP5B	PI(4,5)P2	1.78	[4]

Cellular Effect	Cell Type	Concentration & Time	Observation	Reference
Increased PI(4,5)P2/PI4P ratio	Human skin fibroblasts	50 μM for 1 h	50% increase	[4]
Autophagosome accumulation	Human kidney proximal tubule cells	25 μM for 3 h	Enhanced accumulation	[4]

Synthesis of YU142670

While the seminal paper by Pirruccello et al. (2014) describes the discovery of **YU142670**, it does not provide a detailed synthetic protocol. The compound was likely sourced from a commercial vendor or a chemical library for the initial high-throughput screening. However, based on the chemical literature for the synthesis of similar 3-(pyridin-4-yl)-[1][3][5]triazolo[3,4-b][1][3][4]thiadiazole scaffolds, a representative and plausible synthetic route is presented below. This protocol is for informational purposes and should be adapted and optimized by qualified chemists.

Representative Synthetic Protocol

The synthesis of **YU142670** can be envisioned as a two-step process starting from isonicotinohydrazide.

Step 1: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

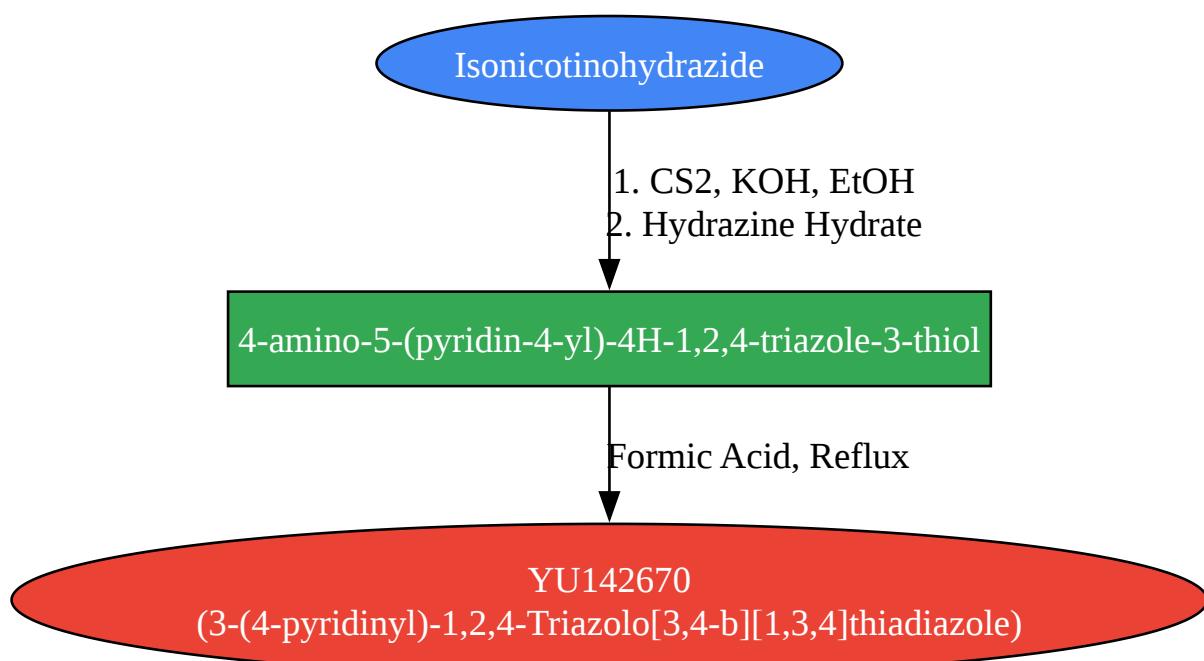
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinohydrazide (1 equivalent) in a suitable solvent such as ethanol.

- **Addition of Reagents:** To this solution, add carbon disulfide (1.1 equivalents) and potassium hydroxide (1.1 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Hydrazine Addition:** After cooling the reaction mixture, add hydrazine hydrate (2 equivalents) and reflux for an additional 4-6 hours.
- **Work-up:** Cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
- **Purification:** Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Step 2: Synthesis of 3-(4-pyridinyl)-1,2,4-Triazolo[3,4-b][1][3][4]thiadiazole (**YU142670**)

- **Reaction Setup:** In a round-bottom flask, suspend the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1 equivalent) from Step 1 in formic acid.
- **Reflux:** Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
- **Work-up:** After completion, cool the reaction mixture and pour it into ice-cold water.
- **Neutralization and Precipitation:** Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
- **Purification:** Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of DMF/water) to afford pure **YU142670**.

Synthesis Workflow



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Figure 3: Representative synthesis workflow for **YU142670**.

Conclusion

YU142670 is a significant discovery in the field of phosphoinositide signaling. As a selective inhibitor of OCRL1 and INPP5B, it serves as an invaluable tool for studying the roles of these enzymes in cellular processes, particularly autophagy and membrane trafficking. The information provided in this technical guide offers a comprehensive overview of its discovery and biological activity, along with a representative synthetic route, to aid researchers and drug development professionals in their scientific endeavors. Further studies on **YU142670** and its analogs may lead to the development of novel therapeutics for diseases associated with dysfunctional phosphoinositide metabolism.

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